molecular formula C6H12F2 B14703813 2,3-Difluoro-2,3-dimethylbutane CAS No. 17603-29-1

2,3-Difluoro-2,3-dimethylbutane

Cat. No.: B14703813
CAS No.: 17603-29-1
M. Wt: 122.16 g/mol
InChI Key: ANNYAEPJMBHHJG-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dimethylbutane (C₆H₁₂F₂) is a fluorinated hydrocarbon featuring two fluorine atoms and two methyl groups positioned at the 2 and 3 carbon atoms of the butane backbone. Applications may include specialty solvents or intermediates in organofluorine synthesis, though further research is needed to confirm these uses.

Properties

CAS No.

17603-29-1

Molecular Formula

C6H12F2

Molecular Weight

122.16 g/mol

IUPAC Name

2,3-difluoro-2,3-dimethylbutane

InChI

InChI=1S/C6H12F2/c1-5(2,7)6(3,4)8/h1-4H3

InChI Key

ANNYAEPJMBHHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2,3-dimethylbutane typically involves the fluorination of 2,3-dimethylbutane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques such as electrochemical fluorination (ECF). In ECF, the compound is subjected to an electric current in the presence of a fluorine-containing electrolyte, leading to the selective fluorination of the desired positions on the molecule. This method offers better control over the reaction and higher yields compared to direct fluorination.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms, converting it back to 2,3-dimethylbutane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted alkanes depending on the nucleophile used.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: The major product is 2,3-dimethylbutane.

Scientific Research Applications

2,3-Difluoro-2,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes. It is also used in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is used in studies related to the interaction of fluorinated compounds with biological systems, including enzyme inhibition and protein binding.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and lipophilicity.

    Industry: It is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation. This can enhance its binding affinity to specific enzymes or receptors, leading to potential biological effects. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact : Increasing fluorine substitution elevates molecular weight and boiling points due to enhanced polarity and molecular mass. For example, perfluoro-2,3-dimethylbutane (C₆F₁₄) has a molecular weight nearly 5× greater than 2,3-dimethylbutane .
  • Branching vs. Polarity: Non-fluorinated 2,3-dimethylbutane and 2,2-dimethylbutane are positional isomers, with the latter’s greater branching resulting in a lower boiling point (~50°C vs. ~58°C) . Fluorination likely mitigates this trend by introducing stronger dipole-dipole interactions.

Stability and Reactivity

  • Thermal Decomposition : Perfluoro-2,3-dimethylbutane thermally decomposes to form perfluoroisobutene (PFIB), a highly toxic gas, at concentrations <0.00012 mg/m³ under extreme conditions . While this compound lacks full fluorination, its partial fluorine substitution may reduce decomposition risks compared to perfluorinated analogs.
  • Chemical Inertness: Fluorinated compounds generally exhibit resistance to oxidation and hydrolysis.

Isomerism Considerations

  • Positional Isomerism: Non-fluorinated 2,3-dimethylbutane and 2,2-dimethylbutane are positional isomers .
  • Steric Effects : The di-fluoro compound’s methyl and fluorine groups at C2/C3 may induce steric hindrance, affecting reaction pathways compared to less substituted analogs.

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